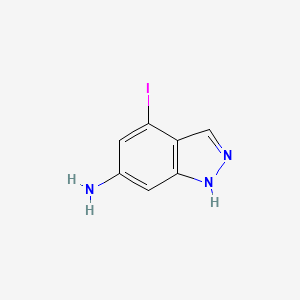

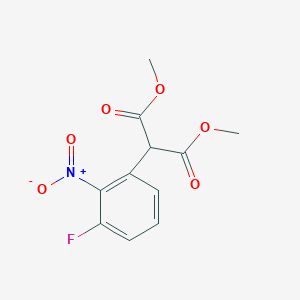

4-Iodo-1H-indazol-6-amina

Descripción general

Descripción

Synthesis Analysis

The first paper describes a metal- and oxidant-free synthesis method for 1H-1,2,4-triazol-3-amines, which involves a three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines . This method could potentially be adapted for the synthesis of 4-Iodo-1H-indazol-6-amine by choosing appropriate starting materials and reaction conditions that favor the formation of the indazole ring system.

Molecular Structure Analysis

In the second paper, the crystal structure of a thiazol-2-amine derivative is determined by single-crystal X-ray diffraction . This technique is crucial for understanding the three-dimensional arrangement of atoms within a molecule and could be applied to determine the molecular structure of 4-Iodo-1H-indazol-6-amine, providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

The third paper investigates the vicarious nucleophilic substitution by amination of benzotriazole derivatives . This reaction is relevant to the chemical reactions that 4-Iodo-1H-indazol-6-amine might undergo, as the presence of an iodo substituent could make it susceptible to nucleophilic attack, leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 4-Iodo-1H-indazol-6-amine, they do provide information on the properties of structurally related compounds. For instance, the photophysical properties of triazol-3-amines are explored in the first paper , and the energetic properties of aminated benzotriazole derivatives are examined in the third paper . These studies suggest that 4-Iodo-1H-indazol-6-amine may also exhibit interesting photophysical and energetic characteristics worth investigating.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados de la 1H-indazol-6-amina han demostrado poseer una actividad anticancerígena significativa . En un estudio, se diseñó y sintetizó una serie de derivados de 6-amino-1H-indazol sustituidos, que se evaluaron para determinar su actividad antiproliferativa en cuatro líneas celulares de cáncer humano . El compuesto N-(4-fluorobencil)-1H-indazol-6-amina exhibió una potente actividad antiproliferativa .

Agentes Antiproliferativos

Los derivados de 6-aminoindazol han mostrado actividad inhibitoria del crecimiento con valores de IC50 en el rango de 2.9 a 59.0 μM en las cuatro líneas celulares de cáncer probadas . Esto sugiere que estos compuestos podrían usarse como agentes antiproliferativos efectivos.

Citotoxicidad

Los derivados de 6-aminoindazol han demostrado una excelente citotoxicidad en la línea celular de cáncer colorrectal humano (HCT116) . Esto indica su potencial uso en el tratamiento del cáncer colorrectal.

Desarrollo de Fármacos

Los derivados de 1H-indazol-6-amina se han convertido en un sintón importante en el desarrollo de nuevos fármacos . Muestran una amplia gama de propiedades químicas y biológicas, lo que los hace valiosos en el campo del desarrollo de fármacos .

Agentes Antibacterianos

El imidazol, un grupo heterocíclico de cinco miembros que posee tres átomos de carbono, dos de nitrógeno, cuatro de hidrógeno y dos dobles enlaces, es conocido por su amplia gama de propiedades químicas y biológicas . Los derivados de 1, 3-diazol muestran diferentes actividades biológicas como la antibacteriana , lo que sugiere que la 4-Iodo-1H-indazol-6-amina podría usarse potencialmente en el desarrollo de agentes antibacterianos.

Agentes Antitumorales

Los derivados de 1, 3-diazol muestran actividad antitumoral . Esto sugiere que la this compound podría usarse potencialmente en el desarrollo de agentes antitumorales.

Mecanismo De Acción

Target of Action

The primary target of 4-Iodo-1H-indazol-6-amine is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway .

Mode of Action

4-Iodo-1H-indazol-6-amine interacts with IDO1, leading to the suppression of the enzyme’s activity . This interaction results in the inhibition of the conversion of tryptophan into kynurenine, a process that is critical in the regulation of immune response .

Biochemical Pathways

The action of 4-Iodo-1H-indazol-6-amine affects the kynurenine pathway . By inhibiting IDO1, 4-Iodo-1H-indazol-6-amine prevents the breakdown of tryptophan into kynurenine . This disruption can lead to downstream

Direcciones Futuras

The compound “4-Iodo-1H-indazol-6-amine” and its derivatives have shown promising results in anticancer research . One of the derivatives was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that “4-Iodo-1H-indazol-6-amine” could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Análisis Bioquímico

Biochemical Properties

4-Iodo-1H-indazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway . By inhibiting IDO1, 4-Iodo-1H-indazol-6-amine can modulate immune responses and exhibit anticancer properties . Additionally, it interacts with other proteins involved in cell signaling pathways, contributing to its diverse biological activities.

Cellular Effects

4-Iodo-1H-indazol-6-amine exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This compound also influences cell signaling pathways, including the modulation of gene expression and cellular metabolism . By affecting these pathways, 4-Iodo-1H-indazol-6-amine can alter cellular functions and potentially inhibit tumor growth.

Molecular Mechanism

The molecular mechanism of 4-Iodo-1H-indazol-6-amine involves its interaction with specific biomolecules. As an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine . This inhibition leads to the accumulation of tryptophan and a decrease in kynurenine levels, thereby modulating immune responses and exerting anticancer effects . Additionally, 4-Iodo-1H-indazol-6-amine may interact with other enzymes and proteins, influencing their activity and contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodo-1H-indazol-6-amine can vary over time. Studies have shown that this compound exhibits stability under standard laboratory conditions In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Iodo-1H-indazol-6-amine can lead to sustained inhibition of cell proliferation and modulation of immune responses .

Dosage Effects in Animal Models

The effects of 4-Iodo-1H-indazol-6-amine vary with different dosages in animal models. At lower doses, it has been shown to exhibit potent anticancer activity without significant toxicity . Higher doses may lead to adverse effects, including toxicity and potential damage to normal tissues . Threshold effects and dose-response relationships need to be carefully evaluated to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Iodo-1H-indazol-6-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s inhibition of IDO1 affects the kynurenine pathway, leading to alterations in tryptophan metabolism

Transport and Distribution

The transport and distribution of 4-Iodo-1H-indazol-6-amine within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of 4-Iodo-1H-indazol-6-amine is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Iodo-1H-indazol-6-amine plays a crucial role in its activity and function. This compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . By localizing to specific subcellular regions, 4-Iodo-1H-indazol-6-amine can exert its effects on specific cellular processes and pathways

Propiedades

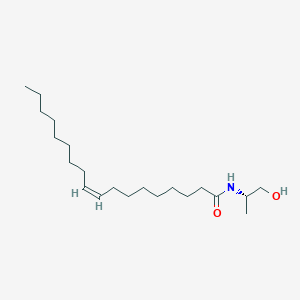

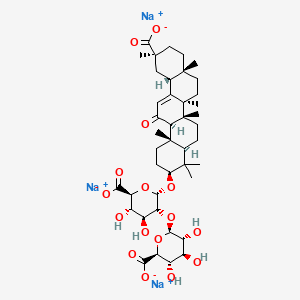

IUPAC Name |

4-iodo-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXCGVBQIKMZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646206 | |

| Record name | 4-Iodo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-88-0 | |

| Record name | 4-Iodo-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)